

Acetyllycoposerramine M: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Acetyllycoposerramine M*

Cat. No.: *B15586944*

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Introduction

Acetyllycoposerramine M is a lycopodine-type alkaloid, a class of natural products known for their complex structures and diverse biological activities. Isolated from *Palhinhaea cernua* L. (formerly *Lycopodium cernuum*), this compound has been a subject of phytochemical interest. [1] This technical guide provides a comprehensive review of the available scientific literature on **Acetyllycoposerramine M**, focusing on its structural characterization, and reported biological evaluations.

Chemical and Physical Properties

Acetyllycoposerramine M was first isolated as a colorless columnar crystal with a melting point of 197-198 °C.[1] High-resolution electrospray ionization mass spectrometry (HREIMS) established its molecular formula as C₁₈H₂₇NO₃. [1]

Spectroscopic Data

The structural elucidation of **Acetyllycoposerramine M** was achieved through extensive spectroscopic analysis. The key data are summarized in the tables below.[1]

Table 1: ¹H NMR Spectroscopic Data for **Acetyllycoposerramine M** (500 MHz, CDCl₃)[1]

Position	δ H (ppm)	Multiplicity	J (Hz)
1	2.95, 2.05	m	
2	1.85, 1.65	m	
3	1.50, 1.30	m	
4	2.20	m	
6	2.50, 2.35	m	
7	1.95	m	
8	1.80, 1.40	m	
9	3.20, 2.15	m	
10	1.70, 1.55	m	
11	5.23	ddd	
12	2.85	m	2.9, 2.9, 2.9
14	1.60, 1.25	m	
15	1.90	m	
16-CH ₃	0.88	d	
OAc	2.09	s	

Table 2: ¹³C NMR Spectroscopic Data for **Acetyllycoposerramine M** (125 MHz, CDCl₃)[1]

Position	δC (ppm)
1	54.2
2	26.1
3	25.8
4	45.3
5	214.4
6	48.9
7	42.1
8	24.5
9	58.7
10	35.6
11	72.3
12	52.8
13	46.7
14	30.2
15	38.5
16-CH ₃	22.5
OAc (C=O)	170.3
OAc (CH ₃)	22.0

Infrared (IR) spectroscopy revealed characteristic absorptions for ester (1695 cm⁻¹) and keto (1733 cm⁻¹) carbonyl groups.[\[1\]](#)

Biological Activity

To date, the reported biological evaluations of **Acetyllycoposerramine M** have shown a lack of significant activity in the tested assays.

Table 3: Summary of Biological Activity Data for **Acetyllycoposerramine M**

Assay	Target	Results	Reference
Cholinesterase Inhibition	Acetylcholinesterase (AChE)	No inhibitory activity	[1]
Cholinesterase Inhibition	Butyrylcholinesterase (BChE)	No inhibitory activity	[1]
Cytotoxicity	Human chronic myelogenous leukemia K562 cells	No cytotoxic activity	[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

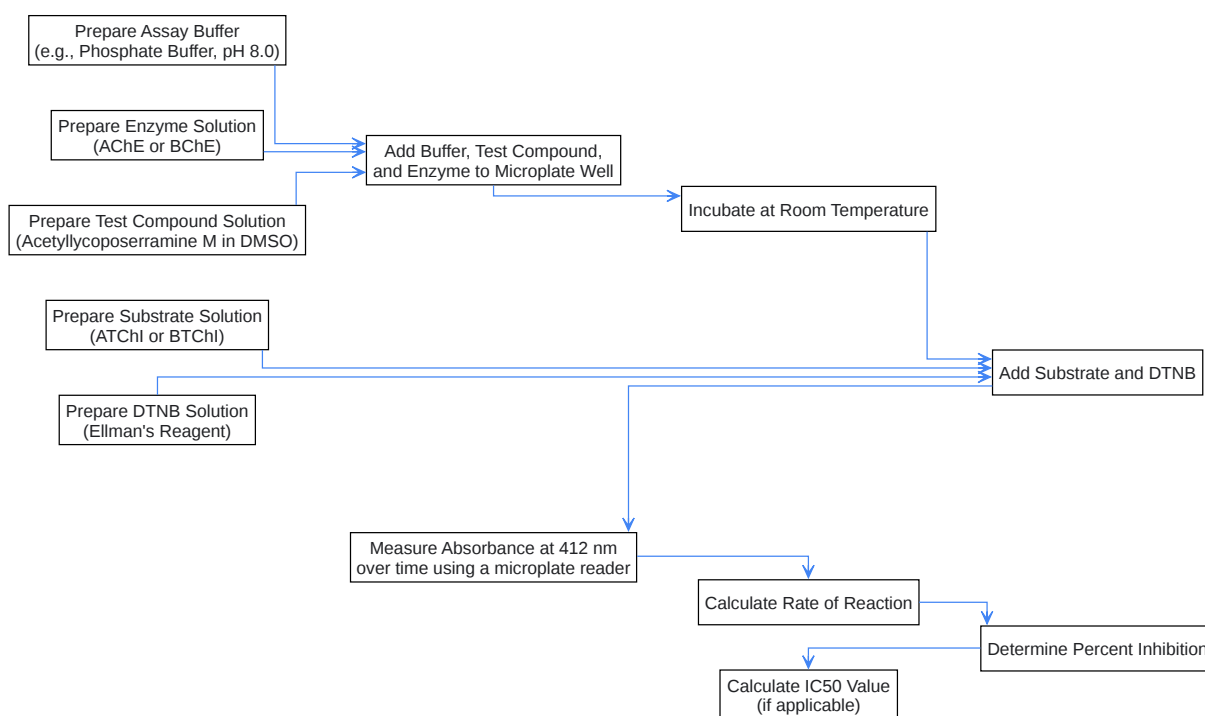
Isolation of Acetyllycoposerramine M

The isolation of **Acetyllycoposerramine M** was performed on the whole plant extracts of *Palhinhaea cernua* L. The specific protocol involved standard chromatographic techniques, though the detailed step-by-step procedure for its separation is not available in the cited literature.[1]

Cholinesterase Inhibition Assay

The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated using a modified Ellman's method.

Workflow for Cholinesterase Inhibition Assay



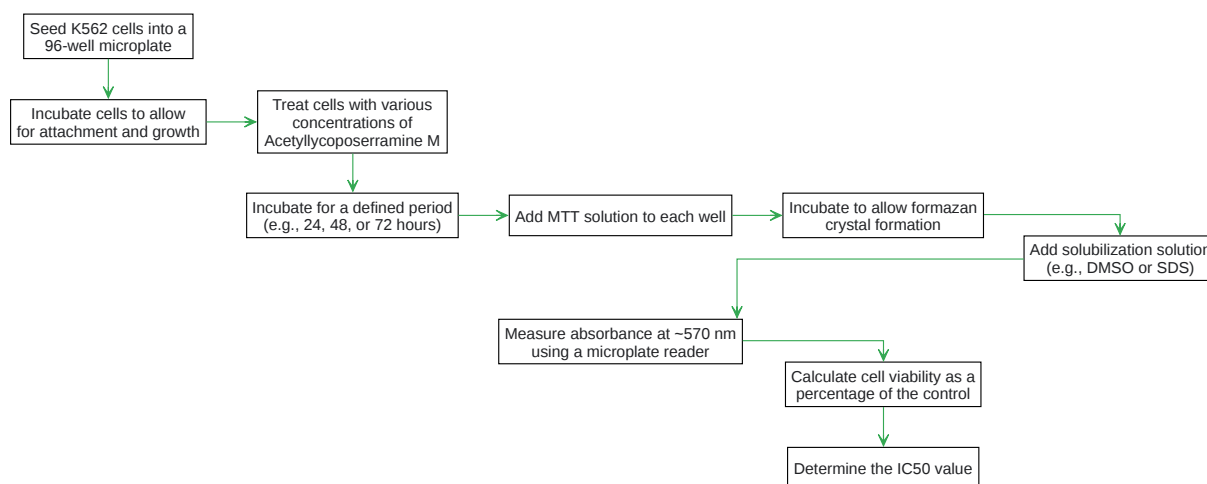
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Workflow for the Ellman's method-based cholinesterase inhibition assay.

Cytotoxicity Assay

The cytotoxicity of **Acetylycoposerramine M** against the human chronic myelogenous leukemia K562 cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay



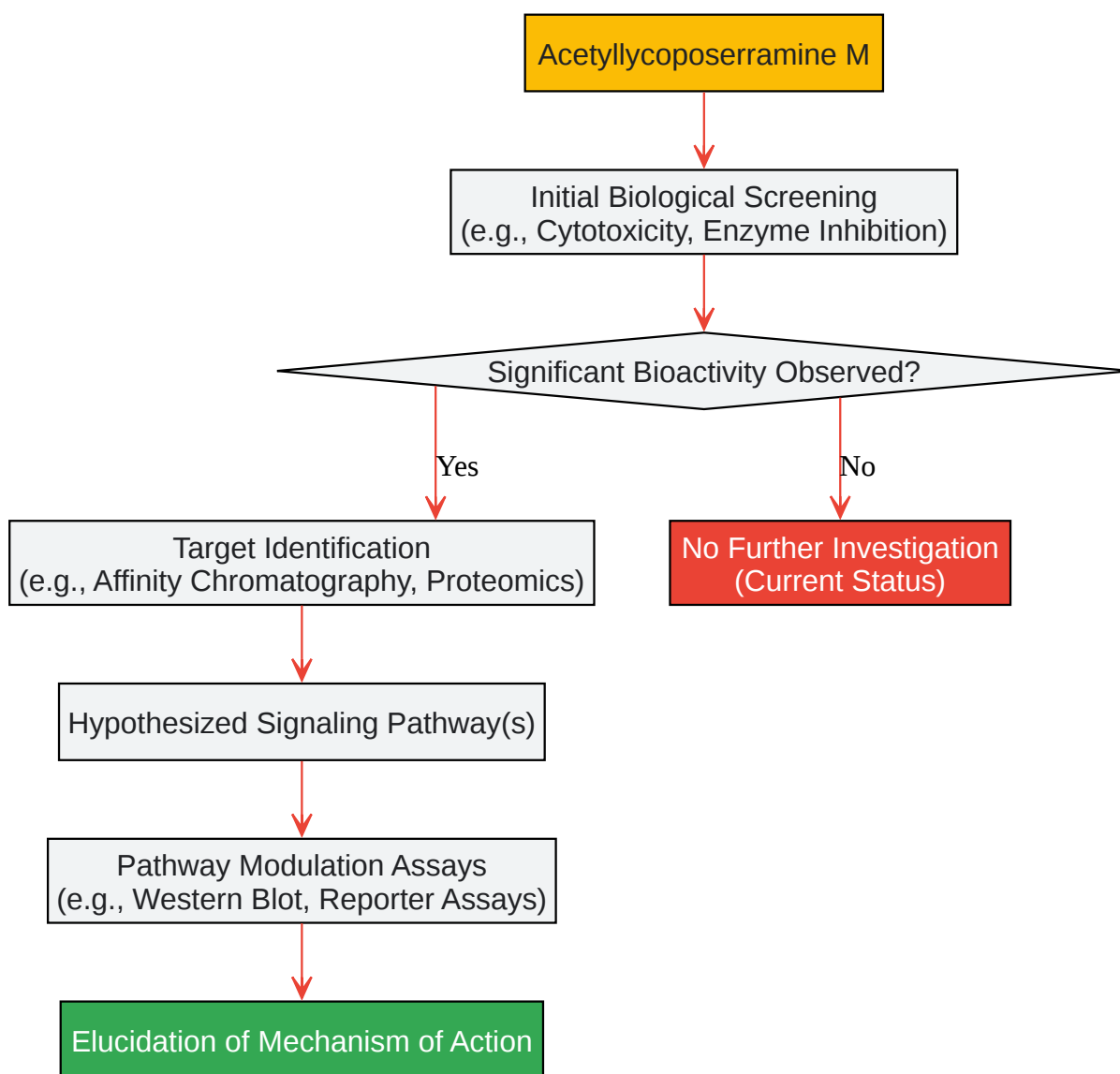
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Workflow for the MTT-based cytotoxicity assay.

Signaling Pathways

Currently, there is no published literature that investigates the effects of **Acetyllycoposerramine M** on any specific signaling pathways. The lack of significant activity in the initial biological screenings may have limited further investigation into its mechanism of action.

Logical Relationship for Future Signaling Pathway Investigation



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Logical workflow for investigating signaling pathways of a novel compound.

Conclusion and Future Directions

Acetyllycoposerramine M is a structurally characterized lycopodine-type alkaloid. The current body of scientific literature indicates a lack of significant inhibitory activity against cholinesterases and cytotoxicity in a human leukemia cell line. While these initial findings are negative, they do not preclude the possibility of other biological activities.

Future research could explore a broader range of biological targets and disease models to fully assess the therapeutic potential of **Acetyllycoposerramine M**. For instance, given the neuroprotective properties of other *Lycopodium* alkaloids, assays for neuroprotection, anti-neuroinflammatory, or other neurological activities could be pursued. Should any significant bioactivity be discovered, subsequent studies to identify its molecular targets and elucidate its effects on relevant signaling pathways would be warranted. Furthermore, synthetic efforts could provide access to larger quantities of **Acetyllycoposerramine M** and its analogs, facilitating more extensive biological evaluation.

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References

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